(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate
Description
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate features a benzo[d][1,2,3]triazin-4-one core linked via a methyl group to a 2,4-dimethoxybenzoate ester.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-23-11-7-8-13(15(9-11)24-2)17(22)25-10-20-16(21)12-5-3-4-6-14(12)18-19-20/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXMWBOFEDJDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving an appropriate nitrile and hydrazine derivative under acidic or basic conditions.
Fusion with Benzene Ring: The triazine ring is then fused with a benzene ring through a Friedel-Crafts acylation reaction.
Esterification: The final step involves esterification with 2,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters with different substituents.
Scientific Research Applications
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in Coupling Reagent Chemistry
The benzo[d][1,2,3]triazin-4-one scaffold is a hallmark of coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) . Key comparisons include:
Key Observations :
- The target compound replaces the phosphate ester in DEPBT with a methyl 2,4-dimethoxybenzoate group.
Esters with Benzo[d][1,2,3]triazin-4-one Moieties
The discontinued methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate () shares a similar triazinyl-ester backbone but differs in alkyl chain length and substituents.
Key Observations :
- The target compound’s 2,4-dimethoxybenzoate group could offer improved solubility in polar solvents compared to aliphatic esters.
Bioactive Derivatives with Triazinyl Motifs
Several bioactive analogs incorporate the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group but diverge in functionalization:
Key Observations :
- The target compound’s ester group contrasts with the amide linkages in these bioactive molecules, suggesting divergent stability and metabolic pathways.
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate is a novel triazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure, featuring a triazinone core and methoxy-substituted benzoate moiety, suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O₄
- Molecular Weight : 342.36 g/mol
- Structural Features : The compound includes a triazinone ring system which is known for its biological activity and a methoxy-substituted benzoate that may enhance its pharmacological profile.
Biological Activities
Research indicates that compounds with triazinone structures exhibit various biological activities including:
- Anticancer Activity :
- Neuroprotective Effects :
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer’s. Some derivatives exhibited potent AChE inhibition, suggesting potential therapeutic applications in cognitive disorders .
The mechanism of action for this compound likely involves:
- Binding to specific enzyme active sites, thereby modulating their activity.
- Interaction with cellular receptors that may lead to altered signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Activity
A study focused on the neuroprotective effects of related triazinone compounds demonstrated that certain derivatives could significantly reduce oxidative stress markers in neuronal cells exposed to harmful agents like hydrogen peroxide. This finding highlights the potential of these compounds in developing treatments for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate, and how can purity be ensured?
- Methodology :
- Step 1 : Dissolve intermediates (e.g., substituted benzaldehydes or triazoles) in polar aprotic solvents like DMSO or ethanol under reflux (18–24 hours) to facilitate cyclization .
- Step 2 : Purify via recrystallization using water-ethanol mixtures (65–85% yield) or column chromatography for higher purity .
- Step 3 : Confirm purity via TLC (silica gel, ethyl acetate/hexane eluent) and HPLC (C18 column, methanol-water gradient) .
- Key Considerations : Monitor reaction progress with intermediate quenching and NMR spectroscopy to detect unreacted starting materials .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Primary Methods :
- NMR : Use - and -NMR to confirm aromatic proton environments (e.g., dimethoxy groups at δ 3.8–4.0 ppm) and carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNO) .
- Cross-Validation : Compare experimental IR spectra (e.g., C=O stretch at ~1700 cm) with computational DFT models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving triazine intermediates?
- Experimental Design :
- Solvent Optimization : Test DMSO vs. DMF for triazine ring formation; DMSO enhances cyclization but may require longer reflux times .
- Catalysis : Screen acid catalysts (e.g., glacial acetic acid) to accelerate Schiff base formation in triazole derivatives .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 4 hours vs. 18 hours) while maintaining >70% yield .
- Data Analysis : Apply DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, temperature) using response surface methodology .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in antimicrobial assays may arise from:
- Sample Degradation : Organic compounds degrade under prolonged storage; stabilize with continuous cooling (-20°C) and inert atmospheres .
- Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Statistical Validation : Use ANOVA to compare activity across batches; discard outliers with >15% deviation from mean IC values .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or kinases) .
- Parameters : Set grid boxes covering active sites (e.g., 25 Å for triazine derivatives) and validate with co-crystallized ligands (RMSD <2.0 Å) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes; analyze RMSD and hydrogen bond occupancy .
Key Considerations for Researchers
- Contradictory Data : Always cross-validate spectral and bioactivity data with orthogonal methods (e.g., NMR + X-ray crystallography) .
- Biological Assays : Pre-screen compounds for cytotoxicity (e.g., MTT assay on HEK-293 cells) before testing therapeutic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
